Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate
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Overview
Description
Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with suitable electrophiles, followed by cyclization and functionalization steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and biological activity.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine Derivatives: These compounds share the core imidazo[1,2-A]pyridine structure and exhibit similar biological activities.
Fluorinated Heterocycles: Compounds with fluorine atoms in their structure often show enhanced biological activity and metabolic stability.
Uniqueness
Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H6ClFN2O2 |
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Molecular Weight |
228.61 g/mol |
IUPAC Name |
methyl 2-chloro-6-fluoroimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)5-2-8-12-7(10)4-13(8)3-6(5)11/h2-4H,1H3 |
InChI Key |
NATICLPXDDUWNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1F)Cl |
Origin of Product |
United States |
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